(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea
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Overview
Description
Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . It was first isolated from coal tar by Carl Graebe and Carl Glaser in 1872 . Carbazole is a constituent of tobacco smoke and is found in fossil fuels such as coal and crude oil .
Synthetic Routes and Reaction Conditions:
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Bucherer Carbazole Synthesis: This method uses a naphthol and an aryl hydrazine to synthesize carbazole.
Graebe-Ullmann Reaction: Another traditional method for synthesizing carbazole.
Industrial Production Methods:
Coal Tar Distillation: Carbazole concentrates in the anthracene distillate during coal tar distillation and is selectively precipitated using polar compounds or crystallized from molten coal tar at high temperature or low pressure.
Types of Reactions:
Oxidation: Carbazole can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert carbazole into different hydrogenated forms.
Substitution: Carbazole can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of carbazole.
Reduction Products: Hydrogenated forms of carbazole.
Substitution Products: Functionalized carbazole derivatives with different substituents.
Scientific Research Applications
Carbazole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbazole involves its interaction with various molecular targets and pathways:
Inhibition of Pro-inflammatory Cytokine Synthesis: Carbazole derivatives can inhibit the synthesis of pro-inflammatory cytokines.
Inhibition of Activator Protein-1 (AP-1) Activity: Carbazole compounds can inhibit the activity of AP-1, a transcription factor involved in inflammation and cancer.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Activation: Carbazole derivatives can inhibit the activation of EGFR, which plays a role in cell proliferation and survival.
Comparison with Similar Compounds
Carbazole is unique compared to other similar compounds due to its distinct structure and properties. Some similar compounds include:
Indolo[2,3-a]carbazole: Known for its antitumor activity.
Indolo[2,3-b]carbazole: Exhibits antibacterial and antifungal activities.
Indolo[2,3-c]carbazole: Has antiviral properties.
Carbazole stands out due to its versatility in functionalization, excellent electrical and electrochemical properties, and wide range of applications in various fields .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-7-6-14-8-12-4-2-3-5-13(12)9-15(17(14)10-16)11-20-18(19)21/h2-7,10,15H,8-9,11H2,1H3,(H3,19,20,21) |
InChI Key |
DIXNMQKCFFPTKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3=CC=CC=C3CC2CNC(=O)N)C=C1 |
Origin of Product |
United States |
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